

Application Note: HPLC Methods for the Quantification of Vincristine Sulfate in Plasma

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Compound of Interest

Compound Name: Vincristine Sulfate

Cat. No.: B001211

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Vincristine sulfate is a potent antineoplastic agent widely used in chemotherapy regimens, particularly for treating various types of leukemia and lymphoma. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of vincristine in plasma is crucial for optimizing dosage, minimizing toxicity, and enhancing therapeutic efficacy. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection, provides the necessary sensitivity and selectivity for accurate quantification.

This document provides detailed application notes and protocols for three distinct, validated methods for the quantification of vincristine in plasma samples, each employing a different sample preparation technique: Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), and Protein Precipitation (PPT).

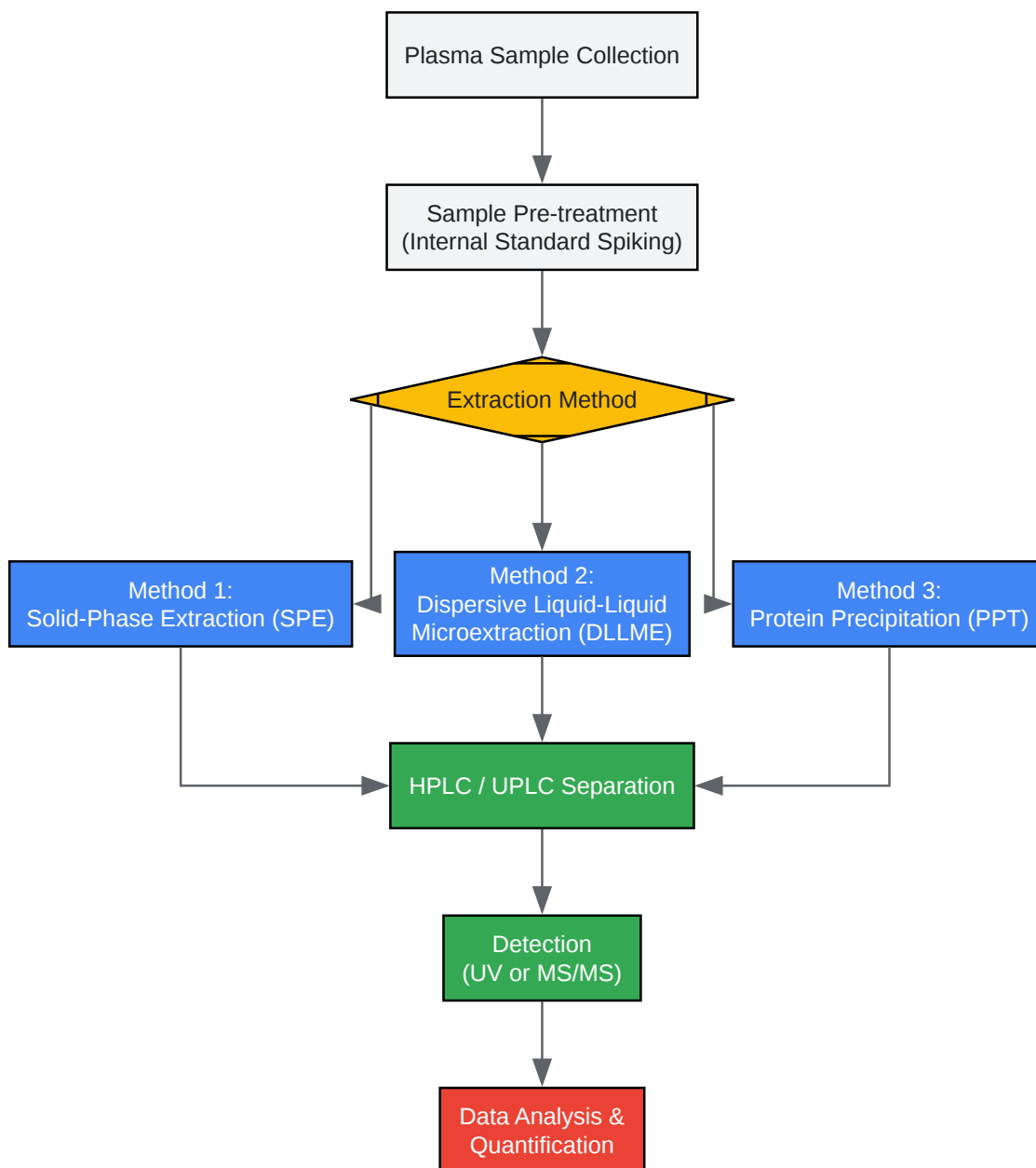
Method Summary and Comparative Data

The selection of an appropriate analytical method depends on the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the three detailed protocols for easy comparison.

Parameter	Method 1: HPLC-UV with SPE	Method 2: HPLC-UV with DLLME	Method 3: UPLC-MS/MS with PPT
Sample Preparation	Solid-Phase Extraction (SPE)	Dispersive Liquid-Liquid Microextraction (DLLME)	Protein Precipitation (PPT)
Linear Range	28.6 - 2860 ng/mL[1]	0.06 - 300 ng/mL (0.06 - 300 µg/L)[2][3]	1.0 - 250 ng/mL[4]
Lower Limit of Quantification (LLOQ)	28.6 ng/mL[1]	0.06 ng/mL (0.06 µg/L)[3]	0.670 ng/mL[4]
Limit of Detection (LOD)	Not Specified	0.02 ng/mL (0.02 µg/L)[2][3]	0.075 ng/mL[4]
Recovery	74.9 - 87.1%[1]	88.4%[2][3]	90 - 95%[5]
Internal Standard	Vinblastine[1]	Vinblastine[3]	Vinblastine[4]
Detection	UV (297 nm)[1]	UV (297 nm)[6]	Tandem Mass Spectrometry (MS/MS)[4]

Experimental Workflow

The general workflow for quantifying vincristine in plasma involves several key stages, from sample collection to final data analysis. The specific extraction method is the primary variable between the protocols detailed below.



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Caption: General workflow for vincristine quantification in plasma.

Detailed Protocols

Method 1: HPLC-UV with Solid-Phase Extraction (SPE)

This protocol is based on the method described by Gidding et al. and is suitable for laboratories equipped with standard HPLC-UV systems.[1] SPE provides clean extracts by effectively removing plasma proteins and other interferences.

1. Principle Vincristine and the internal standard (vinblastine) are extracted from human plasma using a cation exchange solid-phase extraction cartridge. After elution and evaporation, the residue is reconstituted and analyzed by reversed-phase HPLC with UV detection.[1]

2. Materials and Reagents

- **Vincristine Sulfate** and Vinblastine Sulfate standards
- HPLC-grade acetonitrile, methanol, and water
- Diethylamine
- BondElut CBA solid-phase extraction cartridges[1]
- Human plasma (drug-free)
- Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

3. Sample Preparation Protocol

- To 1.0 mL of human plasma in a polypropylene tube, add the internal standard (vinblastine).
- Condition a BondElut CBA SPE cartridge.
- Load the plasma sample onto the conditioned cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analytes from the cartridge.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.

4. Chromatographic Conditions

- HPLC System: Standard HPLC system with UV detector
- Column: Waters Symmetry C8 (250 mm x 4.6 mm i.d.)[\[1\]](#)
- Guard Column: Waters Delta-Pak ODS[\[1\]](#)
- Mobile Phase: An isocratic mixture of 34.9% water with 0.1% diethylamine (pH 7.0), 40% acetonitrile, and 25% methanol[\[1\]](#)
- Flow Rate: 1.0 mL/min[\[1\]](#)
- Detection: UV at 297 nm[\[1\]](#)
- Injection Volume: Not specified, typically 20-100 µL

Method 2: HPLC-UV with Dispersive Liquid-Liquid Microextraction (DLLME)

This novel microextraction technique, described by Golpayegani et al., offers high enrichment factors and requires minimal solvent volumes.[\[7\]](#) It is an environmentally friendly and cost-effective alternative to traditional LLE and SPE.

1. Principle Plasma proteins are first precipitated using a mixture of zinc sulfate and acetonitrile. The supernatant is then diluted and subjected to DLLME, where a hydrophobic deep eutectic solvent (DES) is dispersed into the sample. The DES, containing the extracted vincristine, is collected by centrifugation, solidified by cooling, and injected into the HPLC system.[\[3\]](#)[\[6\]](#)

2. Materials and Reagents

- **Vincristine Sulfate** and Vinblastine Sulfate standards
- Zinc Sulfate (15% w/v)
- HPLC-grade acetonitrile and water
- Sodium dihydrogen phosphate (NaH_2PO_4)

- Deep Eutectic Solvent (DES): Methyltrioctylammonium chloride (MTOAC) and n-butanol (1:3 molar ratio)[2]
- Potassium bicarbonate (KHCO₃, 5% w/v)

3. Sample Preparation Protocol

- To 200 µL of whole blood or plasma, add 600 µL of a 3:2 mixture of zinc sulfate (15% w/v) and acetonitrile.[6]
- Vortex for 10 minutes and centrifuge.
- Transfer the supernatant to a new tube and dilute to 5.0 mL with distilled water.[6]
- Add 0.5 mL of KHCO₃ (5% w/v) to adjust the pH, followed by the internal standard.[3]
- Add 80 µL of the DES extractant and vortex for 20 minutes to form a cloudy solution.[3]
- Centrifuge at 5000 rpm for 5 minutes. The DES phase will collect on the surface.[3]
- Place the tube in a freezer to solidify the DES phase.
- Transfer the solidified DES into a microtube, allow it to melt, and inject it into the HPLC.

4. Chromatographic Conditions

- HPLC System: Standard HPLC system with UV detector
- Column: Anachem C18 (150 mm x 4.6 mm, 5 µm particle size)[6]
- Mobile Phase: Isocratic mixture of 35% NaH₂PO₄ buffer (0.02 M, pH 4.6) and 65% acetonitrile[6]
- Flow Rate: 1.0 mL/min[6]
- Detection: UV at 297 nm[6]
- Injection Volume: 20 µL[6]

Method 3: UPLC-MS/MS with Protein Precipitation

This method, a synthesis of protocols described by Issa et al. and others, is the most rapid and sensitive, making it ideal for high-throughput pharmacokinetic studies and clinical TDM where low concentrations are expected.[\[4\]](#)[\[5\]](#)

1. Principle Plasma proteins are precipitated by adding an organic solvent, often containing an acid or salt to improve efficiency. After centrifugation, the supernatant containing vincristine is directly injected into a UPLC-MS/MS system for separation and highly selective quantification using multiple reaction monitoring (MRM).

2. Materials and Reagents

- **Vincristine Sulfate** and Vinblastine Sulfate standards
- LC-MS grade methanol, acetonitrile, and water
- Formic acid
- Zinc sulfate[\[4\]](#)
- Human plasma (drug-free)

3. Sample Preparation Protocol

- To a 200 μ L aliquot of the plasma sample in an Eppendorf tube, add 20 μ L of the internal standard solution (vinblastine).[\[4\]](#)
- Add 80 μ L of 0.2 M zinc sulfate solution (prepared in methanol) to precipitate proteins.[\[4\]](#)
- Vortex the mixture for 60 seconds.[\[4\]](#)
- Centrifuge for 10 minutes at 12,500 x g.[\[4\]](#)
- Carefully transfer 200 μ L of the clear supernatant to an autosampler vial for injection.[\[4\]](#)

4. Chromatographic and MS Conditions

- UPLC System: A UPLC system capable of gradient elution

- Column: Kinetex C18 (50 mm x 2.1 mm, 2.6 μ m) or similar high-efficiency column[4]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
- Flow Rate: 0.4 mL/min[8]
- Gradient: A rapid gradient from low to high organic phase (e.g., 10% to 95% B in ~1.5 min) with a total run time of 2-5 minutes is typical.[8][9]
- Injection Volume: 2-10 μ L
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
- Detection Mode: Positive ion mode with Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Vincristine: m/z 825.3 \rightarrow 765.3[5]
 - Vinblastine (IS): m/z 811.3 \rightarrow 751.3[5]

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